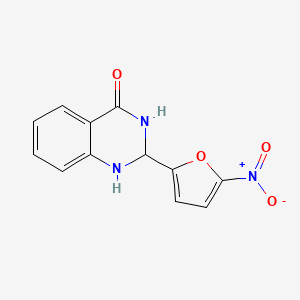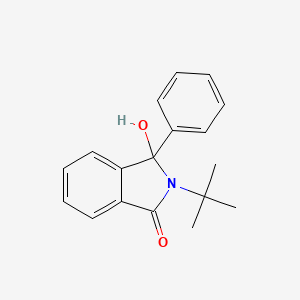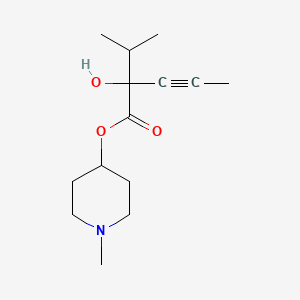
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- is a coordination complex of platinum This compound is notable for its unique structure, where platinum is coordinated with ammonia, water, and sulfate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with ammonia and sulfate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The general reaction can be represented as:
K2[PtCl4]+2NH3+H2O+H2SO4→Pt(NH3)2(H2O)(SO4)+2KCl+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and purity. The process includes precise control of temperature, pH, and reactant concentrations. The product is typically purified through crystallization or other separation techniques to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo ligand substitution reactions where the ammonia or water ligands are replaced by other ligands. This is often facilitated by the use of strong nucleophiles or under specific conditions.
Oxidation and Reduction: The platinum center in the compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the complex and release of the ligands.
Common Reagents and Conditions
Substitution: Ligand exchange can be carried out using reagents like chloride ions, phosphines, or other amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Major Products
The products of these reactions vary depending on the specific conditions and reagents used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can lead to changes in the oxidation state of platinum.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions efficiently makes it valuable in synthetic chemistry.
Biology and Medicine
In the field of medicine, platinum complexes are well-known for their use in chemotherapy. While Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- itself may not be a common chemotherapeutic agent, its structural analogs are studied for their potential anticancer properties.
Industry
Industrially, this compound can be used in processes requiring catalysis, such as in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- exerts its effects depends on the specific application. In catalysis, the platinum center acts as a site for the activation of substrates, facilitating various chemical transformations. In biological systems, similar platinum complexes interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, which is the basis for their anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known chemotherapeutic agent with a similar platinum center but different ligands (chloride ions instead of sulfate and water).
Carboplatin: Another chemotherapeutic agent with a platinum center, but with a bidentate dicarboxylate ligand.
Oxaliplatin: A platinum-based drug with a different ligand system, used in the treatment of colorectal cancer.
Uniqueness
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Its sulfate ligand, in particular, can influence its solubility and interaction with other molecules, distinguishing it from other platinum complexes.
This detailed overview provides a comprehensive understanding of Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
86493-49-4 |
|---|---|
Molekularformel |
H8N2O5PtS |
Molekulargewicht |
343.23 g/mol |
IUPAC-Name |
azane;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/2H3N.H2O4S.H2O.Pt/c;;1-5(2,3)4;;/h2*1H3;(H2,1,2,3,4);1H2;/q;;;;+2/p-2 |
InChI-Schlüssel |
SQQUWLJCFBLTHV-UHFFFAOYSA-L |
Kanonische SMILES |
N.N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)


